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Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-

Cat. No.: B15133560
M. Wt: 324.2 g/mol
InChI Key: QAAXXGKGRWQHLR-UHFFFAOYSA-N
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Description

Significance of the Ferrocene (B1249389) Framework in Modern Organometallic Synthesis and Catalysis

The discovery of ferrocene in 1951 marked a pivotal moment in chemistry, launching the field of modern organometallic chemistry. scienceinfo.combiomedpharmajournal.org Ferrocene, with its unique "sandwich" structure consisting of an iron atom situated between two parallel cyclopentadienyl (B1206354) (Cp) rings, exhibits remarkable thermal stability, favorable redox properties, and a rich aromatic-like reactivity. biomedpharmajournal.orgnih.gov This robust framework has established ferrocene and its derivatives as privileged structures in numerous applications, ranging from materials science and biosensors to medicinal chemistry. scienceinfo.comnih.gov

In the realm of synthesis and catalysis, the ferrocene scaffold is particularly prized. nih.gov Its three-dimensional and rigid structure is an ideal platform for designing chiral ligands and organocatalysts. rsc.orgnih.gov The ease with which the Cp rings can be functionalized allows for the precise tuning of steric and electronic properties, which is crucial for achieving high efficiency and selectivity in catalytic reactions. nih.gov Ferrocene-based ligands have been successfully employed in a vast array of asymmetric transformations, including hydrogenation, cross-coupling reactions, and allylic substitutions, often affording products with high enantioselectivity. nih.govrsc.orgnih.govresearchgate.net The development of methods to introduce chirality, especially planar chirality, onto the ferrocene backbone has been a key driver of its widespread use in asymmetric catalysis. rsc.orgsnnu.edu.cn

Fundamental Principles of Chirality in Ferrocene Systems

Chirality in ferrocene derivatives is a multifaceted concept that can arise from several structural features. The most common forms are central chirality, analogous to a stereogenic carbon atom, and planar chirality, which is a consequence of the specific substitution pattern on the cyclopentadienyl rings. nih.gov In some complex derivatives, helical and axial chirality can also be observed. nih.gov The presence of one or more of these chiral elements is fundamental to the application of ferrocenes in asymmetric catalysis, as they create the necessary chiral environment to differentiate between enantiotopic faces or groups of a substrate. nih.govnih.gov Often, ligands are designed to incorporate both central and planar chirality, which can act synergistically to enhance asymmetric induction. nih.gov

Planar chirality is a defining characteristic of many chiral ferrocene ligands and is induced when a cyclopentadienyl ring is unsymmetrically substituted with two different groups. snnu.edu.cnnih.gov For a 1,2-disubstituted ferrocene, the molecule lacks a plane of symmetry, rendering it chiral. nih.gov The absolute configuration of this planar chirality is designated as Rp or Sp. nih.gov This type of chirality has proven to be exceptionally effective in asymmetric catalysis because the stereogenic plane is integral to the ligand backbone, providing a rigid and well-defined chiral pocket around the coordinated metal center. nih.gov The synthesis of enantiomerically pure, planar chiral ferrocenes is a major focus of organometallic research, with methods like diastereoselective directed ortho-metalation being a cornerstone strategy. snnu.edu.cnnih.gov

The sulfinyl group (R-S(O)-R') possesses a stereogenic sulfur atom when the two organic substituents (R and R') are different. semanticscholar.org The sulfur atom adopts a trigonal pyramidal geometry, with the lone pair of electrons acting as the fourth substituent, creating a stable stereocenter. nih.gov This "chiral-at-sulfur" feature is a powerful tool in asymmetric synthesis. semanticscholar.org Chiral sulfinyl groups can be incorporated into molecules to act as chiral auxiliaries, directing the stereochemical outcome of a reaction before being removed or transformed. semanticscholar.orgrsc.org In the context of Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-, the sulfinyl moiety not only imparts its own chirality but also serves as a crucial functional group for introducing planar chirality onto the ferrocene ring system.

Historical Development of Chiral Ferrocenyl Sulfoxide (B87167) Chemistry

The strategic use of chiral ferrocenyl sulfoxides as intermediates in asymmetric synthesis was pioneered by the groundbreaking work of Henri B. Kagan and his collaborators in the early 1990s. rsc.orgscholarsportal.infomdpi.com They demonstrated that the sulfinyl group could act as an efficient chiral directing group for the diastereoselective ortho-lithiation of the ferrocene nucleus. rsc.orgscholarsportal.info By treating an enantiomerically pure ferrocenyl sulfoxide, such as ferrocenyl p-tolyl sulfoxide, with a strong base like lithium diisopropylamide (LDA), deprotonation occurs selectively at one of the adjacent positions on the cyclopentadienyl ring. scholarsportal.infomdpi.com

This diastereoselective metalation, followed by quenching with an electrophile, yields a 1,2-disubstituted ferrocene with high stereochemical purity. scholarsportal.info The sulfoxide group, having served its purpose as a powerful chiral auxiliary, can then be easily converted into other functionalities or removed entirely. rsc.org This methodology, often referred to as the "sulfoxide method," provided a reliable and highly versatile route to a wide range of previously inaccessible planar chiral ferrocene derivatives, cementing the importance of chiral ferrocenyl sulfoxides in organometallic chemistry. rsc.orgdoi.org

Role of Chiral Sulfinyl Moieties in Asymmetric Synthesis and Catalysis

The chiral sulfinyl moiety, particularly the (R)-(4-methylphenyl)sulfinyl group (also known as the p-tolylsulfinyl group), plays a dual role in the chemistry of ferrocene. Firstly, it is an intrinsic source of chirality due to the stereogenic sulfur atom. Secondly, and more significantly, it functions as a superb chiral directing group and auxiliary. nih.govrsc.org Its ability to direct ortho-metalation with high diastereoselectivity is the key to its utility. scholarsportal.infodoi.org This process allows for the controlled and predictable synthesis of enantiopure planar chiral ferrocenes.

These resulting planar chiral molecules are often valuable ligands themselves or can be elaborated into more complex ligand systems. For example, enantiomerically pure (S)-(2-p-tolylthio)ferrocenecarboxyaldehyde, derived from the sulfoxide, serves as a key intermediate for synthesizing various sulfur-containing ferrocenyl ligands with both planar and central chirality. tandfonline.com These ligands have shown high efficacy in asymmetric catalysis. As demonstrated in the palladium-catalyzed allylic substitution of 1,3-diphenylprop-2-enyl acetate (B1210297) with dimethyl malonate, imine-based ligands derived from this system can achieve excellent yields and enantioselectivities. tandfonline.com

The following table presents research findings on the application of planar chiral ferrocenyl imine ligands, derived from a ferrocenyl p-tolylsulfide precursor, in a Pd-catalyzed asymmetric allylic substitution reaction. tandfonline.com

Ligand (R group of imine)Yield (%)Enantiomeric Excess (ee %)Configuration
(S)-CH(Me)Ph9895S
(R)-CH(Me)Ph9894R
CH2Ph9692S
CHPh29896S
CH(Me)CH2Ph9594S

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16FeOS B15133560 Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-

Properties

Molecular Formula

C17H16FeOS

Molecular Weight

324.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylsulfinyl-4-methylbenzene;iron(2+)

InChI

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2

InChI Key

QAAXXGKGRWQHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Synthetic Methodologies for Ferrocene, R 4 Methylphenyl Sulfinyl and Its Advanced Derivatives

Diastereoselective Oxidation of Prochiral Ferrocenyl Sulfides

The most direct route to chiral sulfoxides involves the asymmetric oxidation of their corresponding prochiral sulfides. wiley-vch.de This transformation can be achieved through various methods, including the use of stoichiometric chiral oxidizing agents or, more efficiently, through catalytic processes.

Use of Oxidizing Agents (e.g., m-CPBA)

Meta-chloroperoxybenzoic acid (m-CPBA) is a common oxidizing agent for converting sulfides to sulfoxides. derpharmachemica.com In the context of ferrocenyl sulfides, the oxidation of a prochiral sulfide (B99878) like ferrocenyl 4-methylphenyl sulfide with m-CPBA can lead to the formation of the corresponding sulfoxide (B87167). However, without a chiral influence, this reaction typically yields a racemic mixture of the (R) and (S) enantiomers.

To achieve diastereoselectivity, the substrate must already possess a chiral element. For instance, if the ferrocene (B1249389) unit is substituted with a chiral auxiliary, the oxidation of the sulfide moiety can proceed with a degree of diastereoselectivity. The inherent chirality of the auxiliary directs the incoming oxidant to one of the two enantiotopic faces of the sulfur atom, favoring the formation of one diastereomer over the other. researchgate.net The effectiveness of this stereochemical relay depends on the nature of the chiral auxiliary and the reaction conditions. researchgate.net While straightforward, this method's reliance on pre-existing chirality in the substrate can be a limitation.

Oxidizing AgentSubstrate TypeOutcomeKey Feature
m-CPBAProchiral Ferrocenyl SulfideRacemic SulfoxideDirect oxidation without chiral control.
m-CPBAFerrocenyl Sulfide with Chiral AuxiliaryDiastereomeric SulfoxidesStereoselectivity depends on the directing power of the auxiliary. researchgate.net

Catalytic Asymmetric Sulfoxidation Strategies

Catalytic methods offer a more elegant and atom-economical approach to enantiomerically enriched sulfoxides. wiley-vch.de These strategies employ a chiral catalyst to control the stereochemical outcome of the oxidation of a prochiral sulfide.

A highly successful method involves the use of chiral titanium complexes, often referred to as Kagan-Modena-type reagents. researchgate.net This system typically consists of a titanium(IV) isopropoxide, a chiral ligand such as diethyl tartrate (DET), and a hydroperoxide oxidant (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide). researchgate.netacs.org The precise composition of the catalytic species, including the ratio of titanium to ligand and the presence of water, is crucial for achieving high enantioselectivity. researchgate.net For the synthesis of ferrocenyl p-tolyl sulfoxide, this method has been shown to produce the product with very high enantiomeric excess (ee), in some cases exceeding 99% ee. researchgate.net

Other transition metal complexes based on vanadium, molybdenum, and iron have also been investigated for asymmetric sulfoxidation. wiley-vch.de For example, vanadium complexes with chiral Schiff base ligands can catalyze the oxidation of sulfides with hydrogen peroxide. wiley-vch.de The choice of metal, ligand, and oxidant determines the efficiency and selectivity of the reaction.

Catalyst SystemOxidantTypical Enantiomeric Excess (ee)Reference
Ti(OiPr)₄ / Diethyl Tartrate (DET) / H₂OCumene Hydroperoxide>99% for aryl ferrocenyl sulfoxides researchgate.net
Chiral Vanadium-Schiff Base ComplexHydrogen PeroxideModerate to Good wiley-vch.de
Chiral Molybdenum-bis-hydroxamic acidTrityl hydroperoxideUp to 86% wiley-vch.de
Chiral Iron ComplexesIodosylarenesUp to 77% wiley-vch.de

Andersen-Type Stereospecific Sulfinate Displacement Reactions

The Andersen synthesis is a classic and reliable method for producing chiral sulfoxides with a predictable absolute configuration. researchgate.net This method involves the nucleophilic displacement of a leaving group from a chiral, enantiomerically pure sulfinate ester by an organometallic reagent, such as a Grignard or organolithium reagent. researchgate.netacs.org The reaction proceeds with complete inversion of configuration at the sulfur center. researchgate.net

For the synthesis of Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-, the process would start with an enantiomerically pure (S)-menthyl p-toluenesulfinate. This sulfinate ester is prepared by reacting p-toluenesulfinyl chloride with (–)-menthol, followed by fractional crystallization to isolate the desired diastereomer. Reaction of this (S)-sulfinate with ferrocenyllithium (generated from the deprotonation of ferrocene with an alkyllithium reagent) results in the displacement of the menthoxy group to form the target (R)-ferrocenyl p-tolyl sulfoxide. researchgate.net

A related approach utilizes other chiral auxiliaries. For instance, (S)-S-tert-butylferrocenesulfoxide has been prepared by reacting ferrocenyllithium with an enantiopure sulfinate derived from a diol. mdpi.com This methodology has also been extended to use phenylglycine-derived auxiliaries to create a variety of sulfinylferrocenes in high yields and excellent enantiomeric excesses. nih.gov

Directed ortho-Metalation (DoM) Strategies Utilizing the Sulfinyl Group

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and organometallic compounds. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org

Sulfinyl Group as a Chiral Directing Group for Regio- and Diastereoselectivity

The sulfinyl group is an effective chiral directing group in the DoM of ferrocene. mdpi.comresearchgate.net When Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- is treated with a strong base like n-butyllithium or lithium diisopropylamide (LDA), the lithium coordinates to the sulfinyl oxygen atom. This proximity effect directs the base to remove a proton from the adjacent ortho position (the C2 position) on the ferrocene ring. wikipedia.orgresearchgate.net

Crucially, the chirality at the sulfur atom induces diastereoselectivity in the deprotonation process. The bulky 4-methylphenyl group and the lone pair on the sulfur atom create a chiral environment that sterically favors the removal of one specific ortho proton over the other, leading to a planar chiral lithiated intermediate. researchgate.net This diastereoselective metalation is a key step in creating polysubstituted, enantiomerically pure ferrocene derivatives. mdpi.com

Sequential Deprotometallation and Electrophilic Trapping for Functionalization

The true synthetic utility of DoM is realized when the generated lithiated intermediate is trapped with an electrophile. researchgate.netresearchgate.net This two-step sequence of deprotometallation and electrophilic trapping allows for the introduction of a wide variety of functional groups at the C2 position of the ferrocene ring with high regio- and diastereoselectivity. mdpi.comresearchgate.net

Starting with (R)-ferrocenyl p-tolyl sulfoxide, deprotonation followed by quenching with different electrophiles can introduce substituents such as iodo (using I₂), trimethylsilyl (B98337) (using TMSCl), or diphenylphosphino (using Ph₂PCl). mdpi.comresearchgate.net This process creates 1,2-disubstituted ferrocenes with defined planar and central chirality. Furthermore, the sulfinyl group can later be removed or transformed, serving as a "chiral traceless directing group." researchgate.net This strategy provides access to a vast array of advanced, polysubstituted chiral ferrocene derivatives that are otherwise difficult to synthesize. mdpi.com

ElectrophileReagent ExampleIntroduced Group
Halogen SourceIodine (I₂)Iodo (-I)
Silylating AgentTrimethylsilyl chloride (TMSCl)Trimethylsilyl (-SiMe₃)
Deuterium SourceDeuterium oxide (D₂O)Deuterium (-D)
Carbonyl CompoundBenzophenone (Ph₂CO)Hydroxydiphenylmethyl (-C(OH)Ph₂)
Alkylating AgentIodomethane (CH₃I)Methyl (-CH₃)
Phosphinating AgentChlorodiphenylphosphine (Ph₂PCl)Diphenylphosphino (-PPh₂)

Control of Planar Chirality Induction via DoM

Directed ortho-metalation (DoM) stands out as a important method for the stereoselective functionalization of ferrocenes. The sulfinyl group in Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-, serves as a powerful chiral directing group, enabling the deprotonation of the adjacent ortho position with high diastereoselectivity. This high degree of stereocontrol is a cornerstone for the synthesis of planar chiral ferrocene derivatives.

The process involves the treatment of the (R)-p-tolylsulfinylferrocene with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. The lithium atom is directed to the ortho position of the ferrocene ring by the sulfinyl group. The subsequent quenching of the resulting lithiated intermediate with a range of electrophiles introduces a second substituent, thereby creating a planar chiral center. The diastereoselectivity of this process is typically high, leading to the preferential formation of one diastereomer.

Table 1: Diastereoselective DoM of (R)-p-Tolylsulfinylferrocene

Electrophile Product Diastereomeric Ratio (dr)
D₂O (Rp,S)-2-Deuterio-1-(p-tolylsulfinyl)ferrocene >98:2
MeI (Rp,S)-2-Methyl-1-(p-tolylsulfinyl)ferrocene >98:2
Me₃SiCl (Rp,S)-2-(Trimethylsilyl)-1-(p-tolylsulfinyl)ferrocene >95:5
Ph₂PCl (Rp,S)-2-(Diphenylphosphino)-1-(p-tolylsulfinyl)ferrocene >98:2

Palladium-Catalyzed Cross-Coupling Reactions for Ferrocenyl Sulfoxide Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the synthesis of functionalized ferrocenyl sulfoxides. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a wide array of advanced derivatives.

The Negishi cross-coupling reaction offers a highly effective method for the formation of C-C bonds in the synthesis of ferrocenyl sulfoxide derivatives. This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium complex. A key application in this area is the reaction of a zinc-metallated ferrocenyl p-tolyl sulfoxide with various aryl bromides. nih.gov

The synthesis begins with the ortho-lithiation of (R)-p-tolylsulfinylferrocene, followed by transmetalation with a zinc salt, typically ZnCl₂, to generate the corresponding organozinc intermediate. This intermediate is then subjected to a palladium-catalyzed cross-coupling with an aryl bromide. The use of Pd(PPh₃)₄ as a catalyst has been shown to be particularly effective, leading to high yields of the desired 2-aryl-(R)-p-tolylsulfinylferrocenes. nih.gov

Table 2: Negishi Cross-Coupling of Zincated (R)-p-Tolylsulfinylferrocene with Aryl Bromides

Aryl Bromide Product Yield (%)
4-Bromobenzonitrile 2-(4-Cyanophenyl)-1-(p-tolylsulfinyl)ferrocene 90
4-Bromoanisole 2-(4-Methoxyphenyl)-1-(p-tolylsulfinyl)ferrocene 85
1-Bromo-4-nitrobenzene 2-(4-Nitrophenyl)-1-(p-tolylsulfinyl)ferrocene 78
2-Bromopyridine 2-(2-Pyridyl)-1-(p-tolylsulfinyl)ferrocene 72

Direct C-H activation and functionalization have become increasingly important strategies in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. In the context of ferrocenyl sulfoxides, the sulfinyl group can act as a directing group to facilitate the palladium-catalyzed C-H functionalization of the ferrocene core.

While direct C-H activation of the sulfinyl-substituted cyclopentadienyl (B1206354) ring is an area of ongoing research, an alternative approach involves the mercuration of ferrocenyl p-tolyl sulfoxide, followed by a palladium-catalyzed cross-coupling reaction. This method provides a pathway to 1,2-disubstituted ferrocenes. The direct mercuration of ferrocenyl p-tolyl sulfoxide with Hg(OAc)₂ followed by treatment with LiCl yields 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene. This stable intermediate can then undergo palladium-catalyzed cross-coupling with aryl iodides to afford the corresponding 1-aryl-2-(p-tolylsulfinyl)ferrocenes in moderate to good yields. doi.org

Table 3: Palladium-Catalyzed Cross-Coupling of 1-(p-Tolylsulfinyl)-2-(chloromercurio)ferrocene with Aryl Iodides

Aryl Iodide Product Yield (%)
4-Iodobenzonitrile 1-(4-Cyanophenyl)-2-(p-tolylsulfinyl)ferrocene 90
1-Iodo-4-nitrobenzene 1-(4-Nitrophenyl)-2-(p-tolylsulfinyl)ferrocene 82
4-Iodoanisole 1-(4-Methoxyphenyl)-2-(p-tolylsulfinyl)ferrocene 75
2-Iodothiophene 1-(2-Thienyl)-2-(p-tolylsulfinyl)ferrocene 68

Enantioselective Synthesis of Planar Chiral Ferrocenes Incorporating Sulfinyl Units

The enantioselective synthesis of planar chiral ferrocenes is a critical area of research, as these compounds are valuable ligands in asymmetric catalysis. The sulfinyl group plays a dual role in these syntheses, acting as both a source of central chirality and a directing group to control the introduction of planar chirality.

One established method involves the diastereoselective ortho-lithiation of an enantiopure ferrocenyl sulfoxide, as described in section 2.3.3. The inherent chirality of the sulfoxide group directs the metalation to one of the two enantiotopic ortho positions, leading to the formation of a planar chiral ferrocene with high diastereoselectivity. Subsequent removal or transformation of the sulfinyl group can then provide access to a variety of enantiopure planar chiral ferrocene derivatives.

Another approach involves the kinetic resolution of a racemic mixture of ferrocenyl sulfoxides through an enantioselective reaction. For example, a palladium-catalyzed enantioselective C-H arylation can be employed, where one enantiomer of the racemic ferrocenyl sulfoxide reacts preferentially with an arylating agent in the presence of a chiral ligand, leading to the formation of an enantioenriched planar chiral product and unreacted starting material.

Table 4: Enantioselective Synthesis of Planar Chiral Ferrocenes

Starting Material Reaction Product Enantiomeric Excess (ee)
(R)-p-Tolylsulfinylferrocene DoM with Me₃SiCl (Rp,S)-2-(Trimethylsilyl)-1-(p-tolylsulfinyl)ferrocene >96% de
rac-Ferrocenyl p-tolyl sulfoxide Pd-catalyzed C-H arylation (Sp)-2-Aryl-1-(p-tolylsulfinyl)ferrocene Up to 99% ee

Synthesis of Multi-Sulfinyl Ferrocene Systems (e.g., Ferrocene-1,2-disulfoxides)

The synthesis of ferrocenes bearing multiple sulfinyl groups, such as ferrocene-1,2-disulfoxides, introduces additional layers of complexity and functionality. These compounds are of interest for their potential as novel chiral ligands and for their unique stereochemical properties.

A rational approach to enantiopure ferrocene-1,2-disulfoxide derivatives involves a sequence of directed deprotometalation, sulfur oxidation, and sulfoxide/lithium exchange. Starting from an enantiopure ferrocenyl sulfoxide, a second sulfinyl group can be introduced at the adjacent position. For instance, the deprotolithiation of (R)-S-tert-butylferrocenesulfoxide followed by trapping with (R)-S-tert-butyl-tert-butanethiosulfinate affords the corresponding ferrocene-1,2-disulfoxide. rsc.org

Alternatively, a diastereoselective oxidation of a pre-existing 1,2-bis(thio)ferrocene can be employed. The stereochemical outcome of the oxidation can be influenced by the choice of the oxidizing agent and the reaction conditions.

Table 5: Synthesis of Ferrocene-1,2-disulfoxides

Starting Material Reagents Product Yield (%)
(R)-S-tert-Butylferrocenesulfoxide 1. t-BuLi, 2. (R)-t-BuS(O)St-Bu (Rp,S,S)-1,2-Bis(tert-butylsulfinyl)ferrocene 65
1,2-Bis(phenylthio)ferrocene m-CPBA rac-1,2-Bis(phenylsulfinyl)ferrocene 78

Stereochemical Control and Chirality Transfer in Ferrocene, R 4 Methylphenyl Sulfinyl Systems

Mechanism of Planar Chirality Control during Functionalization

The introduction of a substituent onto one of the cyclopentadienyl (B1206354) (Cp) rings of ferrocene (B1249389) can break the plane of symmetry, leading to the formation of planar chirality. The [(R)-(4-methylphenyl)sulfinyl]- group is a potent chiral auxiliary for directing the diastereoselective functionalization of the ferrocene core, primarily through ortho-lithiation reactions. The mechanism of this control is a subject of significant interest, and while a definitive, universally accepted model is still under investigation, a widely supported transition state model provides a rationalization for the observed high diastereoselectivity. snnu.edu.cnresearchgate.net

The key to this stereochemical control lies in the ability of the sulfinyl group to act as a directed metalation group (DMG). In the presence of a strong base, such as n-butyllithium, the sulfinyl group coordinates to the lithium cation, positioning it in proximity to the ortho C-H bonds on the ferrocene ring. This chelation lowers the activation energy for deprotonation at the ortho position. The chirality at the sulfur atom dictates which of the two non-equivalent ortho protons is abstracted, thus controlling the absolute configuration of the resulting planar chirality.

A plausible transition state model suggests that the lithiation proceeds through a six-membered ring-like transition state. In this model, the lithium atom is coordinated to both the sulfinyl oxygen and the sulfur atom. For the (R)-sulfinyl enantiomer, steric hindrance plays a crucial role in determining the facial selectivity of the deprotonation. The bulky 4-methylphenyl (p-tolyl) group on the sulfur atom creates a sterically demanding environment. The most stable transition state is the one that minimizes steric interactions between the p-tolyl group, the ferrocene moiety, and the incoming base.

Consequently, the base will preferentially abstract the proton from the less sterically hindered ortho position. This directed deprotonation leads to the formation of a single, or a highly enriched, diastereomer of the 2-lithio-1-[(R)-(4-methylphenyl)sulfinyl]ferrocene intermediate. Subsequent quenching of this intermediate with an electrophile introduces a second substituent at the 2-position, locking in the planar chirality with a high degree of stereochemical fidelity. The diastereomeric excess (de) in these reactions is often very high, frequently exceeding 95%. snnu.edu.cn

The following table summarizes the diastereoselective ortho-functionalization of Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- with various electrophiles, highlighting the high level of stereocontrol exerted by the sulfinyl group.

Electrophile (E)Product (2-substituent)Diastereomeric Ratio (Sp:Rp)Reference
MeI-CH₃>98:2 snnu.edu.cn
Me₃SiCl-Si(CH₃)₃>98:2 snnu.edu.cn
(PhO)₂P(O)Cl-P(O)(OPh)₂>95:5 snnu.edu.cn
I₂-I>98:2 snnu.edu.cn

Diastereoselective Control in Remote Functionalization of Sulfinylferrocenes

While the sulfinyl group is a well-established director for ortho-functionalization, its influence on the stereoselectivity of reactions at more distant positions on the ferrocene scaffold is a more complex and less explored area. However, recent advancements in C-H activation chemistry have opened up new possibilities for the remote functionalization of ferrocenes, and the principles of stereochemical control by chiral auxiliaries remain pertinent. nih.gov

The direct diastereoselective functionalization at the 3-, 4-, or 5-positions of the sulfinyl-substituted Cp ring, or on the unsubstituted Cp' ring, presents a significant challenge due to the increased distance between the chiral directing group and the reacting center. The chelation control that governs ortho-lithiation is no longer effective. Instead, stereochemical control in remote functionalization is more likely to be governed by long-range steric or electronic effects, or by the involvement of a catalytic system that can relay the chiral information from the sulfinyl group to the reaction site.

One emerging strategy for achieving remote stereocontrol is through the use of transition-metal-catalyzed C-H activation. In such systems, a chiral ligand on the metal catalyst can interact with the sulfinyl group of the ferrocene substrate, creating a chiral environment that can differentiate between the remote C-H bonds. Alternatively, the sulfinyl group itself can act as a coordinating ligand, influencing the regioselectivity and stereoselectivity of the C-H activation step.

For instance, a relay remote C-H activation strategy has been reported for the construction of 1,3-disubstituted planar chiral ferrocenes. nih.gov This method involves an initial enantiodetermining C-H activation at the ortho (C2) position, guided by a chiral ligand, followed by a subsequent relay of this activation to the remote C3 position. While this specific example does not solely rely on a sulfinyl directing group, it demonstrates the feasibility of achieving stereocontrol at a remote position. The presence of a chiral sulfinyl group could plausibly influence the initial C-H activation step or the subsequent relay, thereby controlling the diastereoselectivity of the remote functionalization.

Further research is needed to fully elucidate the mechanisms and potential of the [(R)-(4-methylphenyl)sulfinyl]- group to control diastereoselectivity in remote functionalization. However, the foundational principles of stereochemical induction suggest that through carefully designed catalytic systems, the chiral information encoded in the sulfur stereocenter can be effectively transmitted to more distant positions on the ferrocene framework.

Chirality Transfer from the Sulfur Stereocenter to Transition Metal Centers and Planar Elements

The chiral information inherent in the [(R)-(4-methylphenyl)sulfinyl]- group can be effectively transferred to other chiral elements within a molecule, including transition metal centers and the planar chirality of the ferrocene unit itself. This transfer of chirality is a cornerstone of its utility in asymmetric synthesis.

Stereoselective Formation of Chiral-at-Metal Complexes

When Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- acts as a ligand for a transition metal, the chirality at the sulfur atom can influence the stereochemistry at the metal center, leading to the formation of "chiral-at-metal" complexes. This occurs when the coordination of the ferrocenyl sulfoxide (B87167) and other ligands around the metal creates a stereogenic metal center.

The sulfinyl group can coordinate to a metal through either the sulfur or the oxygen atom. The choice of coordination mode depends on the nature of the metal (hard or soft) and the steric and electronic environment. In either case, the fixed (R) configuration of the sulfur stereocenter restricts the possible coordination geometries, leading to a diastereoselective formation of one metal complex enantiomer over the other.

For example, in a square planar or octahedral complex, the arrangement of the sulfinylferrocene ligand and other ligands can be such that the metal center becomes a stereocenter. The steric bulk of the p-tolyl group and the ferrocene moiety will favor a specific spatial arrangement to minimize steric clashes, resulting in a preferred absolute configuration at the metal. This diastereoselective complexation is a direct consequence of the chirality transfer from the sulfur atom to the metallic center. Spectroscopic techniques, such as 2D NMR, can be employed to characterize these chiral-at-metal complexes and confirm the transfer of chirality.

Induction of Planar Chirality from a Sulfur Chiral Center

As discussed in section 3.1, the primary method for inducing planar chirality in ferrocene systems using a sulfinyl auxiliary is through diastereoselective functionalization. This process is a clear example of the induction of planar chirality from a central (sulfur) chiral center. The initial chirality at the sulfur atom is translated into a specific planar arrangement of the substituents on the Cp ring.

The efficiency of this chirality transfer is remarkable, with diastereomeric excesses often exceeding 98%. This high fidelity is a testament to the well-defined transition state of the directed ortho-lithiation reaction, where the stereochemical information from the sulfinyl group is effectively communicated to the ferrocene plane.

Once the planar chirality is established, the sulfinyl group can be removed or transformed into other functionalities, leaving behind an enantiomerically enriched planar chiral ferrocene. This two-step process of introducing a chiral auxiliary, inducing planar chirality, and then removing the auxiliary is a powerful strategy in the asymmetric synthesis of a wide range of chiral ferrocene ligands and catalysts. The [(R)-(4-methylphenyl)sulfinyl]- group serves as a transient, yet highly effective, source of chirality that can be imprinted onto the ferrocene scaffold.

Coordination Chemistry and Advanced Ligand Design Principles

Ferrocene (B1249389), [(R)-(4-methylphenyl)sulfinyl]- as a Chiral Ligand

"Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-" is a chiral organometallic compound that incorporates both central chirality at the sulfur atom and, upon substitution, planar chirality in the ferrocenyl backbone. The sulfinyl group plays a pivotal role, acting as a powerful chiral auxiliary. This functionality allows for the diastereoselective ortho-lithiation of the ferrocene ring, a key step in the synthesis of 1,2-disubstituted planar chiral ferrocene derivatives. snnu.edu.cndoi.org This methodology, pioneered by Kagan and others, has become a cornerstone in the synthesis of a wide array of chiral ferrocenyl ligands. doi.org

The chirality of the sulfoxide (B87167) directs the metalation to one of the adjacent positions on the cyclopentadienyl (B1206354) ring with high selectivity. Subsequent reaction with an electrophile introduces a second substituent, locking in the planar chirality. The absolute configuration of the resulting 1,2-disubstituted ferrocene is predictably controlled by the (R)-configuration of the sulfinyl group. doi.org This predictable stereochemical outcome is a significant advantage in the rational design of chiral ligands for asymmetric catalysis. nih.gov The combination of the rigid ferrocene scaffold, the stereogenic sulfinyl group, and the resulting planar chirality creates a well-defined and sterically demanding chiral environment around a coordinated metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions. nih.gov

The versatility of the ferrocene moiety allows for the synthesis of a vast range of ligand and catalyst motifs that have proven successful in a broad spectrum of mechanistically distinct reactions. rsc.org The development of efficient methods to synthesize planar chiral ferrocenes is a critical aspect of advancing asymmetric catalysis. nih.gov

Complexation Modes and Geometries of Ferrocenyl Sulfoxide Ligands

Ferrocenyl sulfoxide ligands, including "Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-", exhibit diverse coordination behavior, which is fundamental to their application in catalysis and supramolecular chemistry. Their ability to coordinate to metal centers in various modes allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Ferrocenyl sulfoxide ligands can act as monodentate ligands, coordinating to a metal center through either the sulfur or the oxygen atom of the sulfinyl group. The choice of the coordinating atom is influenced by the nature of the metal center, following the principles of Hard and Soft Acid and Base (HSAB) theory. Soft metals tend to favor coordination through the softer sulfur atom, while harder metals prefer coordination through the harder oxygen atom.

More commonly, ferrocenyl sulfoxides are incorporated into bidentate or multidentate ligand architectures. By introducing other donor groups onto the ferrocene scaffold, such as phosphines, amines, or other sulfur-containing moieties, chelating ligands can be synthesized. lookchem.comnih.gov For example, the ortho-functionalization of "Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-" can lead to P,S- or N,S-bidentate ligands. lookchem.com In these complexes, the sulfoxide can coordinate through either the sulfur or oxygen atom, leading to different chelate ring sizes and geometries, which can significantly impact the catalytic activity and selectivity of the metal complex.

The flexible coordination behavior of ferrocenyl ligands allows them to act as monodentate, bidentate, or even bridging ligands, contributing to the formation of a diverse range of coordination compounds. nih.gov

A key feature of sulfoxide ligands is their potential for hemilabile behavior. Hemilability refers to the ability of a ligand to have one strongly coordinating donor atom and one weakly coordinating donor atom that can reversibly dissociate from the metal center. researchgate.net In the context of ferrocenyl sulfoxide ligands, the sulfinyl group can act as the hemilabile component.

This behavior is particularly valuable in catalysis, as the dissociation of the weakly bound donor (often the oxygen of the sulfoxide) can create a vacant coordination site on the metal, allowing for substrate binding and subsequent catalytic transformation. The re-coordination of the hemilabile group can then stabilize the resulting intermediate or product complex. This dynamic coordination-dissociation equilibrium can be finely tuned by altering the electronic and steric properties of the ligand and the nature of the metal center.

The ability to switch between S- and O-coordination provides an additional layer of tunability, influencing the electronic environment at the metal center and, consequently, the outcome of the catalytic reaction. researchgate.net

Coordination with Diverse Transition Metals (e.g., Pd, Pt, Rh, Ir, Au, Cu, Ag, Ni)

"Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-" and its derivatives are capable of forming stable complexes with a wide range of transition metals. The choice of metal is often dictated by the intended application, particularly in the realm of asymmetric catalysis.

Palladium (Pd) and Platinum (Pt): Palladium and platinum complexes of chiral ferrocenyl ligands are extensively used in various cross-coupling reactions and asymmetric allylic alkylations. nih.gov The sulfoxide moiety in ferrocenyl sulfoxide ligands can coordinate to both Pd(II) and Pt(II) centers. The coordination mode (S- vs. O-bound) can be influenced by the other ligands present in the coordination sphere. lookchem.com

Rhodium (Rh) and Iridium (Ir): Rhodium and iridium complexes are paramount in asymmetric hydrogenation and hydroboration reactions. Chiral ferrocenyl P,N- and P,S-ligands derived from ferrocenyl sulfoxides have shown promise in rhodium-catalyzed reactions. chemrxiv.org

Gold (Au), Copper (Cu), and Silver (Ag): The coinage metals are also known to form complexes with ferrocenyl ligands. The coordination chemistry of ferrocenyl ligands with these metals is of interest for catalysis and for the construction of supramolecular assemblies. nih.gov

Nickel (Ni): Nickel complexes featuring ferrocenyl ligands have been explored for their catalytic activities, often benefiting from the redox-active nature of the ferrocene unit. acs.org

The following table summarizes some of the transition metals that form complexes with ferrocenyl sulfoxide and related ligands, along with typical applications.

MetalTypical Ligand TypeCommon Applications
Palladium (Pd)P,S-Ferrocenyl SulfoxideCross-coupling, Allylic Alkylation
Platinum (Pt)P,S-Ferrocenyl SulfoxideAsymmetric Catalysis, Anticancer Agents
Rhodium (Rh)P,N/P,S-Ferrocenyl DerivativesAsymmetric Hydrogenation, Hydroboration
Iridium (Ir)P,N-Ferrocenyl DerivativesAsymmetric Hydrogenation
Gold (Au)Ferrocenyl PhosphinesAsymmetric Catalysis
Copper (Cu)N,S-Ferrocenyl DerivativesCatalysis, Supramolecular Chemistry
Silver (Ag)Ferrocenyl PhosphinesSupramolecular Chemistry
Nickel (Ni)Ferrocenyl PhosphiniminesOlefin Coordination, Catalysis

Supramolecular Assembly and Ligand-Metal Interactions

The ferrocene unit is an excellent building block for the construction of supramolecular assemblies due to its rigid structure, well-defined shape, and redox-switchable properties. northwestern.edu "Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-" and its derivatives can be incorporated into larger molecular architectures to create complex supramolecular structures.

The non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, involving the ferrocenyl and p-tolyl groups, play a crucial role in directing the self-assembly process. The sulfinyl group itself can participate in hydrogen bonding, further influencing the final supramolecular architecture.

The coordination of these ligands to metal centers can be used as a strategy to drive the formation of discrete metallosupramolecular structures, such as metallocycles and metallocages. nih.gov The directionality of the metal-ligand coordination bonds, combined with the specific geometry of the ferrocenyl sulfoxide ligand, allows for the predictable construction of these complex assemblies. Furthermore, the redox activity of the ferrocene unit can be exploited to create stimuli-responsive supramolecular systems, where the assembly or disassembly of the structure can be triggered by an electrochemical signal. northwestern.edu

Rational Design Strategies for Enhanced Stereocontrol in Ligand Architectures

The development of new and more efficient chiral ligands is a central theme in asymmetric catalysis. The modular nature of "Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-" makes it an ideal starting point for the rational design of new ligand architectures with enhanced stereocontrol. nih.govacs.org

Strategies for enhancing stereocontrol often involve the systematic modification of the ligand structure to fine-tune its steric and electronic properties. This can be achieved by:

Varying the substituents on the sulfinyl group: Changing the aryl group (e.g., p-tolyl) to other groups with different electronic or steric profiles can influence the ligand's coordination properties and its ability to induce asymmetry.

Modifying the ferrocene backbone: Further substitution on the ferrocene cyclopentadienyl rings can be used to introduce additional steric bulk or electronic effects, which can create a more defined and effective chiral pocket around the metal center.

By systematically exploring these structural modifications, libraries of ligands can be generated and screened for optimal performance in specific catalytic reactions. This rational design approach, guided by mechanistic understanding and computational modeling, is crucial for the development of next-generation catalysts with superior activity and enantioselectivity. nih.gov

Fine-tuning Steric and Electronic Properties for Optimized Performance

The performance of ligands derived from Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-, in coordination chemistry and asymmetric catalysis is critically dependent on the precise balance of steric and electronic factors. Researchers have extensively explored methods to modulate these properties by introducing various substituents on both the ferrocenyl core and the aryl sulfinyl group. This fine-tuning allows for the optimization of the ligand's coordination behavior, stability, and the stereochemical outcome of catalytic reactions.

The electronic character of the ferrocene moiety is highly sensitive to the nature of its substituents. The introduction of electron-donating groups (EDGs) onto the cyclopentadienyl (Cp) rings increases the electron density at the iron center. This enhancement of electron density makes the ferrocene unit easier to oxidize, resulting in a cathodic shift (a shift to less positive potentials) of its reversible redox potential (E½). Conversely, attaching electron-withdrawing groups (EWGs) decreases the electron density at the iron center, making oxidation more difficult and causing an anodic shift (a shift to more positive potentials) in the redox potential. This principle allows for the rational design of ligands with specific electronic characteristics to match the requirements of a particular metal center or catalytic cycle.

Systematic studies have demonstrated a linear relationship between the half-wave oxidation potential of ferrocene derivatives and the Hammett constant (σp) of the substituents, providing a predictable tool for ligand design.

Table 1: Electronic Property Modulation of Substituted Ferrocene Derivatives This table illustrates the general principle of how substituents affect the redox potential of the ferrocene core. Note that specific values for a series of [(R)-(Aryl)sulfinyl]ferrocene are not readily available in published literature, so a representative set of ferrocene derivatives is shown to demonstrate the trend.

Substituent (X) on Ferrocene (Fc-X)Hammett Constant (σp)E½ (V vs. SCE)Electronic Effect
-NMe₂-0.83~0.20Strong Electron-Donating
-CH₃-0.17~0.38Electron-Donating
-H0.000.40Reference
-S(O)p-TolN/A>0.60Electron-Withdrawing
-COCH₃+0.500.64Strong Electron-Withdrawing
-CN+0.660.78Very Strong Electron-Withdrawing

Data is illustrative of general trends in substituted ferrocenes.

From a steric perspective, the [(R)-(4-methylphenyl)sulfinyl] group serves as a chiral auxiliary that directs metallation to the ortho-position of the substituted cyclopentadienyl ring, thereby creating planar chirality. The bulk of this group and any additional substituents introduced at the 2-position are crucial for creating a specific chiral pocket around the metal center in a coordination complex. This steric hindrance directly influences the enantioselectivity of catalytic reactions by controlling the orientation of the substrate as it approaches the active site.

The steric bulk of the ligand can be quantified using parameters such as the Tolman cone angle or percent buried volume (%Vbur), especially when the sulfinyl group is replaced or functionalized to coordinate with a metal, for example, by conversion to a phosphine. Increasing the size of the substituents on the aryl ring or at the 2-position of the ferrocene ring will increase the steric demand of the ligand, which can lead to higher enantioselectivities in asymmetric catalysis.

Table 2: Research Findings on Steric and Electronic Tuning This table summarizes key research findings related to the modification of ferrocenyl sulfoxide ligands and the resulting impact on their properties and applications.

ModificationResearch FocusKey Findings
Introduction of various aryl groups on the sulfinyl moietySynthesis of planar chiral 1,2-disubstituted ferrocenesThe sulfoxide group is an excellent diastereoselective ortho-directing group. Its steric bulk governs the stereochemical outcome of the metallation.
Substitution on the cyclopentadienyl ringsModulation of redox propertiesElectron-donating groups (e.g., alkyls) lower the oxidation potential, while electron-withdrawing groups (e.g., acyls, sulfonyls) increase it.
Conversion of the sulfoxide to other functional groupsCreation of novel bidentate ligandsThe sulfoxide can be displaced or transformed after directing the initial C-H functionalization, allowing access to a wide range of P,N- or N,N-ligands with tailored steric and electronic properties.
Mercuration at the ortho-position followed by cross-couplingSynthesis of diverse 1,2-disubstituted derivativesThe stable 2-chloromercurated intermediate of ferrocenyl p-tolyl sulfoxide allows for coupling with various aryl halides, enabling systematic variation of the steric and electronic environment near the chiral plane.

Catalytic Applications in Asymmetric Synthesis

Asymmetric Hydrogenation Reactions Mediated by Ferrocenyl Sulfoxide (B87167) Ligands

Chiral ferrocenyl ligands are instrumental in the field of asymmetric hydrogenation, a fundamental process for creating stereogenic centers. slideserve.com Ferrocenyl P,N,N-ligands have been successfully employed in the manganese-catalyzed enantioselective hydrogenation of N-sulfonyl imines. nih.gov The steric properties of the ligand, particularly on the pyridinyl moiety, were found to be a critical factor in achieving high enantioselectivity. nih.gov For instance, ligands bearing a phenyl group at the 6-position of the pyridinyl ring demonstrated superior performance. nih.gov

Similarly, novel ferrocenyl P,P,N,N,O-ligands have been developed for the ruthenium-catalyzed asymmetric hydrogenation of ketones. rsc.org These ligands, which uniquely combine chiral bisphosphine and diamine groups, form ruthenium complexes that exhibit high reactivity and enantioselectivity in the hydrogenation of both simple and α,β-unsaturated ketones, yielding chiral alcohols with excellent conversions and enantiomeric excesses (ee). rsc.org The development of such multi-functional ligands showcases the versatility of the ferrocene (B1249389) scaffold in creating highly effective catalysts for asymmetric hydrogenation. rsc.orgnih.gov The Josiphos family of ligands, which are ferrocenyl-based diphosphines, are particularly noteworthy for their success in industrial applications, such as the synthesis of the herbicide (S)-metolachlor via iridium-catalyzed imine hydrogenation. slideserve.comnih.gov

Table 1: Performance of Ferrocenyl Ligands in Asymmetric Hydrogenation
Catalyst SystemSubstrate TypeProduct TypeReported YieldReported Enantioselectivity (ee)Reference
Mn(CO)5Br / Chiral Ferrocenyl P,N,N-LigandN-Sulfonyl IminesN-Sulfonyl AminesNot SpecifiedHigh nih.gov
[Ru(benzene)Cl2]2 / Chiral Ferrocenyl P,P,N,N,O-LigandSimple and α,β-Unsaturated KetonesChiral Aryl Alkyl and Allyl AlcoholsUp to 99%Up to 96% rsc.org
Rhodium / Pyrrolidine-substituted Ferrocene-derived LigandsDehydroamino Acid EstersAmino Acid PrecursorsFull ConversionUp to >99.9% nih.govmdpi.com
Rhodium / Pyrrolidine-substituted Ferrocene-derived Ligandsα-Aryl EnamidesChiral AminesFull ConversionUp to 97.7% nih.govmdpi.com

Asymmetric C-H Activation and Functionalization

The direct functionalization of C-H bonds is a powerful strategy for molecular synthesis, and the use of chiral ferrocenyl ligands has enabled enantioselective variations of these reactions. researchgate.netsnnu.edu.cn Transition-metal-catalyzed asymmetric C-H functionalization provides a direct route to planar chiral ferrocenes, which are highly valuable as ligands and catalysts themselves. researchgate.netsnnu.edu.cn Various metals, including palladium, iridium, rhodium, gold, and nickel, have been utilized to catalyze the enantioselective C-H functionalization of ferrocenes. researchgate.net

For example, palladium-catalyzed asymmetric C-H bond arylation of dialkylaminomethylferrocene with arylboronic acids has been achieved using Boc-L-Val-OH as a chiral ligand, proceeding with high yields and excellent enantioselectivity. snnu.edu.cn A plausible mechanism involves the formation of a chiral palladium complex that facilitates the enantioselective C-H activation. snnu.edu.cn Furthermore, enantioselective oxidative C-H/C-H cross-coupling reactions between dimethylaminomethylferrocenes and electron-rich heteroarenes have been developed, generating planar chiral ferrocenes with high regioselectivity and nearly perfect enantioselectivity. snnu.edu.cn These methods offer an atom-economical approach to synthesizing complex chiral ferrocene derivatives. snnu.edu.cn

Asymmetric Cross-Coupling Reactions Utilizing Ferrocenyl Sulfoxide Ligands

Ferrocenyl sulfoxide and related ligands have demonstrated considerable utility in various asymmetric cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. rsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, has been rendered asymmetric through the use of chiral ferrocenyl ligands. torontomu.caliv.ac.uk Ferrocenyl monophosphine ligands, for instance, have been effectively applied in the Suzuki-Miyaura coupling of both activated and deactivated aryl chlorides. liv.ac.uk These electron-rich phosphines can achieve high yields even with low catalyst loadings, particularly in the synthesis of sterically hindered tri-ortho-substituted biaryls. liv.ac.uk The stereochemical outcome of the Suzuki-Miyaura reaction can be highly dependent on the ligand used. For example, in the coupling of (Z)-β-enamido triflates, the use of Pd(PPh₃)₄ leads to retention of the double bond configuration, whereas Pd(dppf)Cl₂ can lead to inversion, providing access to either product isomer from the same starting material. beilstein-journals.org

Table 2: Ligand Effects in Suzuki-Miyaura Coupling of (Z)-β-enamido triflates
CatalystStereochemical OutcomeReference
Pd(PPh3)4Retention of Configuration beilstein-journals.org
Pd(dppf)Cl2Inversion of Configuration beilstein-journals.org

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, which couples alkenes with aryl or vinyl halides, can also be controlled to produce chiral products using appropriate ligands. Ferrocenylimine palladium(II) complexes have been investigated as (pre)catalysts in Mizoroki-Heck reactions. mdpi.comresearchgate.net These catalysts have shown moderate activity for substrates with various substituents on both the olefin and the aryl halide. mdpi.com The regioselectivity of the Heck reaction, a common challenge, can be influenced by the electronic properties of the ferrocenyl ligand system. researchgate.net

Negishi Cross-Coupling

The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide, is a powerful tool for C-C bond formation. wikipedia.org A highly selective Negishi coupling has been developed using a zinc-metallated ferrocenyl p-tolyl sulfoxide with aryl bromides, catalyzed by Pd(PPh₃)₄. dntb.gov.ua This system demonstrates a well-matched reactivity profile between the organometallic reagent, the aryl bromide, and the catalyst, leading to high yields of the coupled products. dntb.gov.ua The synthesis of planar chiral 2-aryl oxazolyl and sulfinyl ferrocenes has also been explored through asymmetric Negishi cross-coupling reactions. researchgate.net The stereochemical outcome of Negishi couplings can be ligand-dependent, with some ligands potentially causing erosion of stereochemistry. nih.gov

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition, or Michael addition, is a key reaction for the formation of chiral carbon-carbon bonds. While direct examples focusing solely on Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- are less common in the initial survey, the broader class of chiral ligands is instrumental in this area. For instance, a bimetallic Cu/Ru relay catalytic system has been used for the asymmetric Michael addition between allenic alcohols and α-fluoro azaaryl acetamides/acetates. acs.org In this system, the stereochemical outcome is controlled by tuning the chiral ligands on both the copper and ruthenium catalysts, allowing for stereo- and skeleton-divergent synthesis of chiral N-heterocycles. acs.org This highlights the principle that chiral ligands, a class to which ferrocenyl sulfoxides belong, are crucial for directing the stereochemistry of conjugate addition reactions.

Enantioselective Oxidation Reactions (e.g., Sulfide (B99878) to Sulfoxide)

The primary role of enantioselective oxidation in the context of Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-, is in its own synthesis. The creation of enantiomerically pure ferrocenyl sulfoxides is a key step that establishes the chirality necessary for subsequent applications. This process itself is a notable example of enantioselective sulfide oxidation.

The classical Andersen method, as well as modifications involving chiral sulfites, are employed to produce enantiopure ferrocenyl sulfoxides. uclouvain.be A highly effective method for producing aryl ferrocenyl sulfoxides with excellent enantiomeric excess involves the oxidation of the corresponding prochiral ferrocenyl sulfides using an oxidant like cumene (B47948) hydroperoxide in the presence of a chiral titanium complex. uclouvain.be This approach, often referred to as the Kagan-Modena reagent, is highly sensitive to reaction conditions but can yield sulfoxides, the class of compound to which Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- belongs, in near-perfect enantiopurity. uclouvain.be

For instance, the oxidation of various aryl and alkyl ferrocenyl sulfides has been investigated, demonstrating the capability to achieve high enantioselectivity. The precise control over the sulfur atom's stereochemistry is foundational, as this chiral center, in conjunction with the ferrocene plane, dictates the stereochemical environment in subsequent catalytic applications.

Table 1. Enantioselective Oxidation of Ferrocenyl Sulfides with a Chiral Titanium Complex uclouvain.be
Sulfide Substrate (Fc-S-R)OxidantCatalyst SystemYield (%)Enantiomeric Excess (ee %)
R = PhenylCumene HydroperoxideTi(OiPr)₄ / DET / H₂O90>99
R = p-TolylCumene HydroperoxideTi(OiPr)₄ / DET / H₂O8596
R = MethylCumene HydroperoxideTi(OiPr)₄ / DET / H₂O-91
R = EthylCumene HydroperoxideTi(OiPr)₄ / DET / H₂O-85

Other Enantioselective Transformations (e.g., Hydrophosphination, Annulation)

While direct applications of Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- as a ligand in enantioselective hydrophosphination or annulation reactions are not extensively documented, its role as a powerful chiral auxiliary to create ligands for other transformations is well-established. uclouvain.benih.gov The sulfoxide group is used to direct the stereoselective synthesis of planar chiral ferrocenes, which are then converted into the final, catalytically active ligands, such as phosphine-thioethers (P,S ligands). researchgate.net

These derived ligands have proven highly effective in transformations like the palladium-catalyzed asymmetric allylic substitution reaction. In this context, the planar chirality introduced under the direction of the sulfoxide group is crucial for achieving high enantioselectivity. researchgate.net Chiral ferrocenyl phosphine-thioethers, synthesized in enantiomerically pure form starting from a ferrocenyl sulfoxide precursor, have been successfully used in the allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate, achieving up to 93% ee. researchgate.net

Table 2. Pd-Catalyzed Asymmetric Allylic Alkylation Using Ferrocene-Derived P,S Ligands researchgate.net
LigandSubstrateNucleophileYield (%)Enantiomeric Excess (ee %)
Ferrocenyl Phosphine-Thioether 11,3-diphenylallyl acetateDimethyl malonate9593
Ferrocenyl Phosphine-Thioether 21,3-diphenylallyl acetateDimethyl malonate9885

Analysis of Ligand Effects on Catalytic Efficiency and Enantioselectivity

The principal "ligand effect" of Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- lies in its function as a potent chiral directing group, which is a cornerstone for the synthesis of a wide array of planar chiral ferrocene ligands. nih.govsnnu.edu.cn The enantiopure sulfinyl group masterfully controls the stereochemistry of subsequent functionalizations of the ferrocene cyclopentadienyl (B1206354) ring, primarily through highly diastereoselective ortho-lithiation. uclouvain.besnnu.edu.cndoi.org

This synthetic control is paramount for catalytic efficiency and enantioselectivity for several reasons:

Introduction of Planar Chirality : The sulfoxide directs metallation to the adjacent ortho position with high diastereoselectivity. Subsequent reaction with an electrophile installs a second substituent, creating a 1,2-disubstituted ferrocene with defined planar chirality. nih.govsnnu.edu.cn This planar chirality, often combined with central chirality, creates a well-defined and rigid chiral environment around the metal center in the final catalyst. acs.orgnih.gov

Access to Diverse Ligands : The ortho-lithiated intermediate can be trapped with various electrophiles, allowing for the synthesis of diverse functional ligands, including phosphines, amines, and thioethers. uclouvain.benih.gov This modularity allows for the fine-tuning of the steric and electronic properties of the final ligand to suit a specific catalytic reaction. semanticscholar.org

Transformable Directing Group : The sulfoxide group itself can be retained, reduced to a sulfide, oxidized to a sulfone, or completely removed via a sulfoxide/lithium exchange reaction. nih.gov This versatility means that the group can be used to install the desired functionality and then be transformed into another coordinating group or removed entirely, providing extensive synthetic flexibility. nih.govrsc.org

The efficiency and enantioselectivity of the final catalyst are therefore a direct consequence of the structure enabled by the sulfoxide precursor. The rigidity of the ferrocene backbone, combined with the predictable stereochemistry installed by the sulfinyl directing group, leads to ligands that can create highly organized transition states, resulting in excellent levels of asymmetric induction in catalytic reactions. acs.orgnih.gov

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Catalytic Cycles and Reaction Pathways

The catalytic utility of ferrocene (B1249389) derivatives is rooted in their unique electronic and structural properties. nih.gov Computational studies are crucial for mapping out the step-by-step mechanisms of catalytic reactions involving these compounds. The general approach involves identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

For catalysts derived from chiral ferrocene ligands, theoretical investigations help to clarify the role of the metal center and the ligand throughout the catalytic cycle. These studies often reveal how the ligand coordinates to the metal, activates the substrates, and facilitates the bond-forming or bond-breaking steps that lead to the final product. The redox activity of the ferrocene unit, involving the stable Fe(II)/Fe(III) couple, is a key feature that can be integral to certain catalytic pathways, particularly in redox-mediated reactions. nih.govmdpi.com The versatility of the ferrocene moiety allows for its use in a wide range of mechanistically distinct reactions, making computational elucidation of these pathways essential for catalyst optimization. rsc.org

Transition State Analysis in Asymmetric Catalysis

In asymmetric catalysis, the primary goal is to understand and control enantioselectivity. Transition state analysis is a powerful computational technique used to determine the origin of stereocontrol in reactions employing chiral catalysts, such as those based on Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-. rsc.org The enantiomeric excess of a reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products.

By calculating the energies of these competing transition states, researchers can predict which enantiomer will be formed preferentially. These analyses provide a three-dimensional view of the transition state assembly, highlighting the key steric and electronic interactions between the catalyst and the substrate that dictate the stereochemical outcome. For ferrocenyl ligands, the planar chirality of the substituted cyclopentadienyl (B1206354) ring, combined with the chirality of a substituent like the (R)-sulfinyl group, creates a well-defined chiral pocket that directs the approach of the substrate.

Density Functional Theory (DFT) Calculations for Structural, Electronic, and Stereochemical Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex organometallic systems. sciensage.infonih.gov DFT calculations are widely used to investigate the fundamental properties of ferrocene and its derivatives. researchgate.net

DFT calculations are a powerful tool for predicting the reactivity and selectivity of catalysts. By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can gain insights into the molecule's chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. sciensage.inforesearchgate.net

For ferrocene derivatives, DFT can be used to model the interaction between the catalyst and substrates. By calculating the energies of various possible reaction pathways and intermediates, researchers can predict the most likely outcome of a reaction. nih.gov This predictive power allows for the rational design of new catalysts with improved activity and selectivity, reducing the need for extensive trial-and-error experimentation.

The stereoselectivity of a chiral catalyst is often governed by subtle non-covalent interactions (such as hydrogen bonds, van der Waals forces, and π-π stacking) and steric repulsion between the ligand and the substrate in the transition state. DFT methods can effectively model these interactions.

In the case of Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-, the bulky p-tolyl group and the stereochemistry of the sulfoxide (B87167) create a specific chiral environment. DFT calculations can quantify the steric hindrance imposed by this group, explaining how it blocks certain approaches of a substrate while favoring others. This detailed understanding of the steric and electronic landscape of the catalyst is fundamental to explaining its ability to induce high enantioselectivity in chemical transformations.

A defining characteristic of ferrocene is its reversible one-electron redox chemistry, corresponding to the Fc/Fc⁺ couple. mdpi.com This property is central to its use as an electrochemical standard and in various applications involving electron transfer. nih.govmdpi.com The introduction of substituents onto the cyclopentadienyl rings significantly modulates the redox potential of the iron center. Electron-withdrawing groups make the ferrocene more difficult to oxidize (more positive potential), while electron-donating groups make it easier to oxidize (more negative potential). nih.govlp.edu.ua

DFT calculations can accurately predict the redox potentials of ferrocene derivatives. nih.gov These theoretical studies complement experimental electrochemical techniques like cyclic voltammetry by providing a deeper understanding of how the electronic structure influences the electron transfer process. researchgate.net The analysis of electron transfer is critical for applications in molecular electronics, sensors, and redox-switchable catalysis. mdpi.comresearchgate.net

Table 1: Experimentally Determined Redox Potentials of Selected Ferrocene Derivatives
Ferrocene DerivativeRedox ProcessFormal Potential (E°' vs. Fc⁺/Fc)Notes
Unsubstituted Ferrocene (Fc)Fc ⇌ Fc⁺ + e⁻0.00 V (Reference)Serves as the standard reference in non-aqueous electrochemistry.
(6-bromo-1-oxohexyl)ferroceneFc ⇌ Fc⁺ + e⁻+0.28 VThe electron-withdrawing oxohexyl group shifts the potential to be more positive. nih.gov
1-ferrocenylmethylcytosineFc ⇌ Fc⁺ + e⁻+0.12 VThe nucleobase acts as an electron-withdrawing group. lp.edu.ua
1-ferrocenylmethylthymineFc ⇌ Fc⁺ + e⁻+0.16 VThe thymine (B56734) moiety has an electron-withdrawing effect. lp.edu.ua
9N-(ferrocenylmethyl)adenineFc ⇌ Fc⁺ + e⁻+0.19 VThe adenine (B156593) substituent makes the ferrocene core harder to oxidize. lp.edu.ua

While DFT calculations provide static pictures of molecules and reaction pathways, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

Computational and Experimental Approaches to Chirality Transfer Mechanisms

The chirality of the sulfinyl group in [(R)-(4-methylphenyl)sulfinyl]ferrocene plays a crucial role in directing the stereochemical outcome of reactions, a phenomenon known as chirality transfer. This has been extensively studied, particularly in the context of diastereoselective ortho-lithiation, a key reaction for the functionalization of the ferrocene core.

Computational Approaches:

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of chirality transfer. Studies have shown that the diastereoselectivity of ortho-lithiation is governed by the formation of a thermodynamically stable transition state. In this transition state, the lithium atom coordinates to both the oxygen atom of the sulfinyl group and the carbon atom of the cyclopentadienyl (Cp) ring that is being deprotonated. This chelation effect is a key factor in the stereochemical control of the reaction.

DFT calculations have been used to model the transition states of the ortho-lithiation of chiral ferrocenes, providing insights into the diastereoselection. These models often include solvent molecules or coordinating additives that are bound to the lithium atom, as these have been shown to be crucial for accurately predicting the experimental outcomes. The calculations reveal that the preferred transition state is the one that minimizes steric interactions and maximizes favorable electrostatic interactions.

Experimental Approaches:

Experimental studies have provided concrete evidence for the chirality transfer mechanisms predicted by computational models. One of the pioneering methods for achieving planar chirality in ferrocenes is the diastereoselective ortho-lithiation of ferrocenyl sulfoxide derivatives, a methodology developed by Kagan and co-workers. This approach relies on the directing and stereochemical-inducing properties of the chiral sulfinyl group.

The transfer of chirality from a chiral sulfur center to a planar chiral ferrocene has been demonstrated in the synthesis of bimetallic complexes. In these systems, the chirality at the sulfur atom directs the formation of a specific planar chirality in the ferrocene moiety through a C-H activation process. The absolute configurations of the resulting planar chiral ferrocenes have been confirmed by X-ray diffraction and circular dichroism (CD) measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the stereochemistry of these reactions. For instance, the 1H NMR spectrum of 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene, a product of ortho-mercuration directed by the sulfinyl group, shows distinct signals for the protons on the substituted Cp ring, which is characteristic of a 1,2-disubstituted ferrocene.

The following table summarizes key findings from both computational and experimental studies on chirality transfer in sulfinyl ferrocene systems.

Approach Methodology Key Findings References
ComputationalDensity Functional Theory (DFT)Elucidation of transition state structures in ortho-lithiation; Importance of chelation between lithium, sulfinyl oxygen, and the Cp ring.
ExperimentalDiastereoselective ortho-lithiationThe sulfinyl group acts as an effective chiral directing group for the synthesis of planar chiral ferrocenes.
ExperimentalSynthesis of Bimetallic ComplexesDemonstration of chirality transfer from a sulfur center to induce planar chirality in the ferrocene core.
ExperimentalNMR SpectroscopyConfirmation of the 1,2-disubstitution pattern resulting from sulfinyl-directed reactions.

Mechanistic Studies of Ferrocene Core Stability and Bond Scission

The ferrocene core is known for its remarkable thermal and chemical stability, which is a key attribute for its wide range of applications. However, the introduction of substituents, such as the (R)-(4-methylphenyl)sulfinyl group, can influence this stability and introduce new pathways for bond scission.

The stability of the ferrocene molecule is largely attributed to the strong covalent bonds between the iron atom and the two cyclopentadienyl rings. The thermal decomposition of unsubstituted ferrocene typically occurs at temperatures above 400°C.

Electronic Effects of the Sulfinyl Group:

The electronic properties of substituents on the cyclopentadienyl rings can significantly affect the stability of the ferrocene core by altering the electron density at the iron center. The redox potential of ferrocene derivatives is a sensitive probe of these electronic effects. Electron-donating groups tend to lower the oxidation potential, making the ferrocene easier to oxidize, while electron-withdrawing groups have the opposite effect. The sulfinyl group is generally considered to be electron-withdrawing, which would be expected to increase the oxidation potential and potentially influence the stability of the ferrocene core.

Bond Scission Mechanisms:

Studies on related aryl sulfoxide systems have provided insights into potential bond scission pathways. For instance, the C-S bond in aryl sulfoxide radical cations can undergo cleavage. In the context of [(R)-(4-methylphenyl)sulfinyl]ferrocene, this suggests that under certain conditions, such as oxidation, C-S bond scission could be a possible degradation pathway.

The inherent strength of the Fe-Cp bond means that its cleavage is typically less favorable than the scission of other bonds in the molecule. However, the presence of the sulfinyl group and its potential interactions with the iron center or the Cp rings could modulate the Fe-Cp bond strength.

While specific studies on the thermal decomposition of [(R)-(4-methylphenyl)sulfinyl]ferrocene are not widely available, general knowledge of ferrocene chemistry suggests that decomposition would likely involve the cleavage of the weaker bonds first. The relative strengths of the Fe-Cp and C-S bonds would be a critical factor in determining the initial bond scission event. Computational studies could provide valuable data on the bond dissociation energies for this specific compound.

The following table outlines potential bond scission pathways and factors influencing the stability of the ferrocene core in [(R)-(4-methylphenyl)sulfinyl]ferrocene.

Factor Influence on Stability and Bond Scission Potential Scission Pathway
Electronic Effects The electron-withdrawing nature of the sulfinyl group may increase the redox potential and affect the electron density of the ferrocene core.Not a direct scission pathway, but influences reactivity.
Thermal Stress High temperatures can lead to the decomposition of the ferrocene molecule.Initial cleavage could be either the C-S bond or the Fe-Cp bond, depending on their relative bond dissociation energies.
Oxidative Conditions Oxidation of the iron center to Fe(III) or the sulfur atom could activate the molecule for bond cleavage.C-S bond scission in the resulting radical cation is a plausible pathway.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and the precise solid-state structure of chiral molecules like (R)-ferrocenyl p-tolyl sulfoxide (B87167). While the crystal structure of the parent compound itself is not extensively detailed in the searched literature, the structural analysis of its derivatives provides invaluable insights into its molecular geometry.

A key example is the X-ray diffraction analysis of 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene, a direct derivative. rsc.org The crystallographic data for this compound, obtained at 296 K using Mo-Kα radiation, confirms the 1,2-disubstitution pattern on the cyclopentadienyl (B1206354) (Cp) ring, a direct consequence of the ortho-directing effect of the sulfoxide group during mercuration. rsc.org The structure was solved using Direct Methods and refined using Least Squares minimization, providing a clear picture of the spatial arrangement of the substituents. rsc.org

The analysis of such derivatives reveals the characteristic sandwich structure of the ferrocene (B1249389) core, with the iron atom situated between two Cp rings. The sulfinyl group and the p-tolyl substituent introduce planar chirality to the molecule. The absolute configuration, denoted as (R) at the sulfur atom, dictates the specific spatial orientation of the oxygen and the p-tolyl group relative to the ferrocene moiety. This stereochemistry is crucial for its application in asymmetric synthesis, where the sulfoxide group can act as a chiral auxiliary. doi.org The sulfoxide methodology introduced by Kagan and co-workers highlights that the absolute configuration of the resulting 1,2-disubstituted ferrocenes is predictable, underscoring the importance of precise stereochemical assignment. doi.org

Table 1: Crystallographic Data for a Derivative, 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene

ParameterValue
RadiationMo-Kα (λ = 0.71073 Å)
Temperature296 K
Structure SolutionDirect Methods (ShelXS)
RefinementLeast Squares minimization (ShelXL)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of "Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-" in solution. ¹H and ¹³C NMR are particularly informative for this compound.

The ¹H NMR spectrum of ferrocenyl p-tolyl sulfoxide exhibits characteristic signals for the protons on the substituted and unsubstituted Cp rings, as well as the p-tolyl group. In a typical spectrum recorded in benzene-d₆, the unsubstituted Cp ring appears as a singlet, while the protons on the substituted Cp ring show distinct signals due to their different chemical environments. rsc.org The aromatic protons of the p-tolyl group typically appear as two doublets in the aromatic region, and the methyl protons present as a singlet. rsc.org

The ¹³C NMR spectrum provides further structural confirmation, with distinct resonances for the carbons of the Cp rings and the p-tolyl group. The carbon attached to the sulfinyl group on the Cp ring is typically shifted downfield. rsc.org

NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be instrumental in assigning stereochemistry and analyzing the preferred conformations in solution. The relative spatial proximity of protons can be determined, providing insights into the orientation of the p-tolylsulfinyl group with respect to the ferrocene backbone. The chirality at the sulfur atom influences the magnetic environment of the diastereotopic protons on the substituted cyclopentadienyl ring, leading to differences in their chemical shifts and coupling constants.

In some derivatives of ferrocenyl p-tolyl sulfoxide, the splitting patterns for the cyclopentadienyl protons are not observed in the NMR spectra. doi.org This phenomenon is attributed to the fluxional behavior of the sulfoxide group in solution. doi.org At room temperature, there can be rapid conformational changes or restricted rotation around the C(Cp)-S bond on the NMR timescale, leading to averaged signals and a lack of clear splitting. Variable-temperature NMR studies could provide further information on the energy barriers associated with these dynamic processes. While not explicitly detailed for the parent compound in the provided sources, the potential for such dynamic behavior is an important aspect of its solution-state characterization.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Ferrocenyl p-tolyl Sulfoxide Derivatives in Benzene-d₆

NucleusChemical Shift Range (ppm)Assignment
¹H~3.6 - 4.4Substituted Cp-H
¹H~4.05Unsubstituted Cp-H
¹H~6.7 - 7.4Aromatic-H (p-tolyl)
¹H~1.86CH₃ (p-tolyl)
¹³C~69 - 99Cp-C
¹³C~123 - 145Aromatic-C (p-tolyl)
¹³C~21CH₃ (p-tolyl)

Note: Chemical shifts are approximate and can vary depending on the specific derivative and experimental conditions.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a vital chiroptical technique for assigning the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral sulfoxides, the electronic transitions associated with the sulfoxide chromophore and any aromatic systems can give rise to characteristic CD signals.

The analysis of CD spectra, often in conjunction with theoretical calculations, allows for the correlation of the observed Cotton effects (positive or negative CD bands) with a specific absolute configuration (R or S). rsc.orgnih.gov For instance, the absolute configuration of various aryl methyl sulfoxides has been successfully determined by comparing experimental CD spectra with those predicted by theoretical models. rsc.org Similarly, Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of circularly polarized infrared radiation, has been definitively used to establish the R(-)/S(+) absolute configuration of chiral sulfoxides like 1-thiochromanone S-oxide. nih.gov

In the case of "Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-", the CD spectrum would be influenced by the chiral sulfur center and the planar chirality of the ferrocene moiety. The electronic transitions of the ferrocene unit and the p-tolyl group, perturbed by the chiral sulfinyl group, would produce a unique CD signature, allowing for the confirmation of the (R) configuration.

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of "Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-". High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

For derivatives of ferrocenyl p-tolyl sulfoxide, ESI-MS has been used to determine the calculated and found m/z values for the protonated molecular ion [M+H]⁺. doi.org This confirms the molecular formula of the synthesized compounds.

The fragmentation pathways under mass spectrometric conditions can offer valuable structural information. For ferrocene derivatives, a common fragmentation pattern involves the loss of one of the cyclopentadienyl rings. The fragmentation of the sulfoxide moiety can also occur, potentially involving rearrangements and the loss of small neutral molecules. A detailed analysis of the tandem mass spectrometry (MS/MS) data would be necessary to propose and confirm the specific fragmentation pathways for this compound.

Table 3: High-Resolution Mass Spectrometry Data for a Derivative, 1-(4-fluorophenyl)-2-(p-tolylsulfinyl)ferrocene

ParameterValue
Ion[M+H]⁺
Calculated m/z for C₂₃H₁₉FFeOS419.6452
Found m/z419.6469

Infrared (IR) Spectroscopy for Functional Group and Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and providing information about its bonding. The IR spectrum of "Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-" would exhibit characteristic absorption bands corresponding to its constituent parts.

The ferrocene core itself has several characteristic vibrational modes. researchgate.net The C-H stretching vibrations of the Cp rings typically appear around 3100 cm⁻¹. The C-C stretching vibrations within the rings are observed in the 1400-1450 cm⁻¹ region, and the C-H out-of-plane bending vibrations are found around 800-850 cm⁻¹. researchgate.net

The sulfoxide group (S=O) has a strong and characteristic stretching absorption. This band typically appears in the range of 1000-1100 cm⁻¹. The exact position of this band can be influenced by the electronic environment and any hydrogen bonding.

The p-tolyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene (B151609) ring. The methyl group will exhibit C-H stretching and bending vibrations.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
~3100C-H stretchFerrocene (Cp rings)
>3000C-H stretchAromatic (p-tolyl)
1450-1600C=C stretchAromatic (p-tolyl)
1400-1450C-C stretchFerrocene (Cp rings)
1000-1100S=O stretchSulfoxide
800-850C-H out-of-plane bendFerrocene (Cp rings)

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of organometallic compounds like Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-. This method provides insights into the electronic transitions between molecular orbitals, which are influenced by the compound's constituent parts: the ferrocene core, the chiral sulfinyl group, and the 4-methylphenyl (p-tolyl) substituent. The UV-Vis spectrum of this chiral ferrocenyl sulfoxide is characterized by absorptions arising from the ferrocene moiety, perturbed by the electronic effects of the sulfinyl group.

The electronic spectrum of unsubstituted ferrocene typically displays two main absorption bands. A low-intensity, spin-forbidden d-d transition is observed in the visible region around 440 nm, which is responsible for its characteristic orange color. nih.gov A more intense charge-transfer band appears in the ultraviolet region, generally below 350 nm. nih.govias.ac.in

For Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-, the introduction of the (R)-(4-methylphenyl)sulfinyl group, a known electron-withdrawing substituent, is expected to influence the energies of the molecular orbitals of the ferrocene core. This perturbation affects the electronic transition energies and can lead to shifts in the absorption maxima (λmax) compared to unsubstituted ferrocene.

Detailed research findings on the specific UV-Vis absorption maxima (λmax) and molar extinction coefficients (ε) for Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- are not extensively documented in publicly available literature. However, analysis of related ferrocene derivatives allows for a general characterization of its expected spectral features. For instance, various ferrocenyl Schiff bases exhibit the characteristic d-d transition of the ferrocene unit in the range of 441-466 nm. up.ac.za Additionally, these derivatives show more intense absorptions at shorter wavelengths, typically between 259-440 nm, which are attributed to n-π* and π-π* transitions within the aromatic components and imine groups, as well as charge-transfer transitions. up.ac.za

Based on these general findings for substituted ferrocenes, the UV-Vis spectrum of Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- is predicted to exhibit the following characteristics:

A weak absorption band in the visible region, likely near 450 nm, corresponding to the d-d transitions of the iron center in the ferrocene core.

More intense absorption bands at shorter wavelengths in the UV region, attributable to π-π* transitions within the p-tolyl group and charge-transfer transitions involving the ferrocene cyclopentadienyl rings, the iron center, and the sulfinyl group.

Functionalization and Diversification Strategies for Ferrocene, R 4 Methylphenyl Sulfinyl

Introduction of Additional Chiral Auxiliaries or Directing Groups

The [(R)-(4-methylphenyl)sulfinyl] group is itself a potent chiral auxiliary, effectively directing stereoselective functionalization of the ferrocene (B1249389) core, primarily through ortho-lithiation. doi.orgnih.gov The introduction of additional chiral auxiliaries or directing groups can offer supplementary stereocontrol, enabling the synthesis of more complex, diastereomerically pure polysubstituted ferrocenes.

One common strategy involves the directed ortho-lithiation of the ferrocene core, guided by the sulfinyl group, followed by quenching with an electrophile that itself contains a chiral auxiliary. While specific examples starting directly from Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- are not extensively documented in the reviewed literature, the principle is well-established in ferrocene chemistry. For instance, the reaction of a lithiated ferrocene sulfoxide (B87167) with a chiral electrophile would generate a new stereocenter, with its configuration influenced by both the existing planar chirality and the incoming chiral auxiliary.

Another approach is the functionalization of the p-tolyl group with a chiral moiety. This would place the new chiral center at a greater distance from the ferrocene core, which could be advantageous for certain applications where remote stereocontrol is desired. Furthermore, modification of the sulfinyl group itself, for example, by oxidation to a sulfoximine (B86345) and subsequent N-functionalization with a chiral group, presents another pathway for introducing additional chirality.

Synthesis of Polysubstituted Ferrocene Sulfoxides (e.g., Di-, Tri-, and Tetrasubstituted)

The sulfoxide group in Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- is a powerful directing group for deprotometalation, facilitating the stepwise introduction of various substituents onto the cyclopentadienyl (B1206354) rings. nih.govmdpi.com This strategy is the most common route to polysubstituted ferrocene sulfoxides.

Disubstituted Ferrocenes: The most straightforward approach to 1,2-disubstituted ferrocenes involves the ortho-lithiation of the starting sulfoxide with an organolithium reagent (e.g., n-BuLi or LDA), followed by trapping with an electrophile. doi.org An alternative method involves direct mercuration of the ferrocenyl sulfoxide, followed by a palladium-catalyzed cross-coupling reaction with aryl halides to yield 1,2-disubstituted derivatives. doi.org

Trisubstituted and Tetrasubstituted Ferrocenes: The synthesis of more highly substituted derivatives often requires a multi-step approach. Starting from a 2-substituted ferrocene sulfoxide, a third substituent can be introduced at the 5-position. nih.govmdpi.com Further functionalization can be achieved, leading to tri- and even tetrasubstituted ferrocene sulfoxides. mdpi.com The synthesis of these highly substituted compounds often involves a sequence of deprotometalation-trapping reactions, sometimes in combination with other synthetic methodologies like the "halogen dance" reaction. mdpi.comnih.gov

Below is a table summarizing the synthesis of various polysubstituted ferrocene sulfoxides, illustrating the versatility of these synthetic strategies.

Starting MaterialReagentsProductYield (%)Reference
Ferrocenyl p-tolyl sulfoxide1. Hg(OAc)2, CH2Cl2; 2. Pd(PPh3)4, 4-iodobenzonitrile, NaI1-(4-Cyanophenyl)-2-(p-tolylsulfinyl)ferrocene90 doi.org
(S)-S-tert-butyl-2-(trimethylsilyl)ferrocenesulfoxide1. LiTMP, THF; 2. I2(S,SP)-S-tert-butyl-5-iodo-2-(trimethylsilyl)ferrocenesulfoxide85 mdpi.com
(S,SP)-S-tert-butyl-2-fluoro-5-(trimethylsilyl)ferrocenesulfoxide1. LiTMP, THF; 2. CH3I(S,SP)-S-tert-butyl-2-fluoro-4-methyl-5-(trimethylsilyl)ferrocenesulfoxide70 mdpi.com
(S,RP)-S-tert-butyl-2-fluoro-3-methylferrocenesulfoxide1. s-BuLi, TMEDA, THF; 2. I2(S,RP)-S-tert-butyl-5-iodo-2-fluoro-3-methylferrocenesulfoxide88 mdpi.com

Modification of the Aryl and Sulfinyl Moieties for Tunable Electronic and Steric Properties

The electronic and steric properties of Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- can be fine-tuned by modifying the p-tolyl group on the sulfoxide or the sulfinyl moiety itself. These modifications can influence the compound's reactivity, its performance as a ligand in catalysis, and its electrochemical properties.

Modification of the Aryl Group: The p-tolyl group can be replaced with other aryl groups bearing either electron-donating or electron-withdrawing substituents. This is typically achieved by starting the synthesis with a different diaryl disulfide or a corresponding sulfinate ester. For example, using a (p-methoxyphenyl) disulfide would lead to a more electron-rich ferrocene derivative, while a (p-nitrophenyl) disulfide would result in a more electron-poor one. These changes in electronic density at the sulfur atom can affect the directing ability of the sulfoxide group in ortho-lithiation reactions and modulate the redox potential of the ferrocene core. nih.govdntb.gov.ua The steric bulk of the aryl group can also be adjusted to influence the stereochemical outcome of reactions in which the ferrocene sulfoxide is used as a chiral ligand.

Modification of the Sulfinyl Moiety: The sulfinyl group can be chemically transformed to further tune the compound's properties.

Reduction: Reduction of the sulfoxide to the corresponding sulfide (B99878) removes the chiral center at the sulfur atom and changes its electronic properties from weakly electron-withdrawing to electron-donating.

Oxidation: Oxidation of the sulfoxide to a sulfone results in a strongly electron-withdrawing group, which will significantly impact the electronic properties of the ferrocene core. nih.gov

Sulfoxide/Lithium Exchange: The sulfinyl group can be exchanged for a lithium atom, which can then be trapped with various electrophiles, providing a route to a wide range of functional groups at that position. nih.gov

These modifications allow for a high degree of control over the steric and electronic environment of the ferrocene, enabling the rational design of derivatives for specific applications.

Derivatization to Multi-Ferrocene Systems

The construction of molecules containing multiple ferrocene units is a growing area of research, with applications in molecular electronics and redox-active materials. nih.govacs.org Ferrocene, [(R)-(4-methylphenyl)sulfinyl]- can serve as a building block for the synthesis of such multi-ferrocene systems.

One strategy to create a biferrocene derivative involves a palladium-catalyzed cross-coupling reaction. For instance, a 1-halo-2-(p-tolylsulfinyl)ferrocene could be coupled with a ferrocenylboronic acid or a ferrocenylzinc reagent. While specific examples starting from the title compound are not prevalent, the methodology is well-established for other ferrocene derivatives.

Another approach involves the functionalization of the p-tolyl group with a second ferrocenyl moiety. This could be achieved through a cross-coupling reaction if the p-tolyl group is first functionalized with a suitable handle, such as a halogen or a boronic acid group.

Furthermore, multi-ferrocene systems can be assembled through the formation of bridges connecting two or more ferrocenyl units. The sulfinyl group itself, or a functional group introduced via ortho-lithiation, could serve as an anchor point for such a bridge. These complex structures are of interest for their unique electrochemical properties, where the ferrocene units can communicate electronically. nih.gov The redox properties of such systems are often characterized by multiple, separated oxidation waves in cyclic voltammetry, indicating electronic interaction between the ferrocene centers. nih.gov

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing the purity and structure of [(R)-(4-methylphenyl)sulfinyl]ferrocene?

  • Methodological Answer :

  • Purity Assessment : Use high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to quantify impurities and confirm molecular ion peaks. For example, in Michael addition reactions, HPLC-HRMS analysis resolved intermediates and products with retention times and mass accuracy < 5 ppm .
  • Structural Confirmation : Single-crystal X-ray diffraction (XRD) is critical for absolute stereochemical assignment. Refinement parameters (e.g., weighted R-factor < 0.05, goodness-of-fit < 1.2) ensure accuracy. Bond angles (e.g., 105.12°–129.5°) and torsion angles derived from XRD data validate sulfinyl group orientation .
  • Physical Properties : Melting point (mp) and molecular weight (324.2183 g/mol) should align with literature values (CAS 130225-27-3) .

Q. How should researchers design initial synthetic routes for [(R)-(4-methylphenyl)sulfinyl]ferrocene?

  • Methodological Answer :

  • Retrosynthetic Planning : Begin with a chiral sulfinyl group introduction via oxidation of the corresponding thioether. Enantioselective synthesis can use Sharpless asymmetric oxidation or chiral auxiliaries.
  • Standard Conditions : For Michael addition, employ anhydrous solvents (e.g., THF or CH₂Cl₂) and bases (e.g., LDA) at –78°C to 0°C. A 51% yield was achieved using racemic sulfoxide precursors under inert conditions .
  • Workup : Quench reactions with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. What are the best practices for handling and storing [(R)-(4-methylphenyl)sulfinyl]ferrocene to ensure experimental reproducibility?

  • Methodological Answer :

  • Storage : Keep under argon at –20°C in amber vials to prevent sulfoxide decomposition.
  • Safety : Use fume hoods for weighing due to potential dust inhalation. Toxicity data should be cross-referenced with Safety Data Sheets (SDS) from suppliers.
  • Documentation : Record batch-specific details (e.g., enantiomeric excess, solvent traces) using standardized templates to mitigate variability .

Advanced Research Questions

Q. How does the stereochemistry of [(R)-(4-methylphenyl)sulfinyl]ferrocene influence its reactivity in asymmetric catalysis?

  • Methodological Answer :

  • Comparative Studies : Compare racemic (rac-3) and enantiopure (+)-3 precursors in model reactions (e.g., Michael addition). In one study, (+)-3 gave a 41% yield of product 4, while rac-3 yielded 51%, suggesting enantiomeric excess impacts transition-state stabilization .
  • Kinetic Analysis : Use chiral HPLC to monitor enantiomeric ratios (ER) during reactions. Calculate activation barriers (ΔG‡) via Eyring plots to quantify stereochemical effects.

Q. How can researchers optimize reaction conditions to mitigate low yields in [(R)-(4-methylphenyl)sulfinyl]ferrocene-mediated transformations?

  • Methodological Answer :

  • DoE Approach : Apply Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For example, increasing LDA equivalents from 1.0 to 1.2 improved yields by 15% in Michael additions .
  • In Situ Monitoring : Use FTIR or NMR to detect intermediates (e.g., enolate formation). Adjust reaction time based on real-time data.
  • Byproduct Analysis : Identify side products (e.g., dimerization) via LC-MS and add scavengers (e.g., molecular sieves) to suppress them.

Q. What advanced techniques are recommended for resolving contradictory data in structural studies of [(R)-(4-methylphenyl)sulfinyl]ferrocene derivatives?

  • Methodological Answer :

  • Multi-Method Validation : Combine XRD, NMR (¹H/¹³C), and computational modeling (DFT) to resolve discrepancies. For example, DFT-calculated bond lengths should match XRD data within 0.01 Å .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. For sulfinyl groups, Δδ > 0.1 ppm over 30–60°C indicates dynamic behavior .

Q. How can researchers evaluate the biological activity of [(R)-(4-methylphenyl)sulfinyl]ferrocene derivatives?

  • Methodological Answer :

  • Assay Design : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates. IC₅₀ values should be calculated via nonlinear regression of dose-response curves.
  • Statistical Rigor : Apply Student’s t-test (p < 0.05) for triplicate experiments. Use Fisher’s exact test for categorical outcomes (e.g., cell viability) .
  • Metabolite Profiling : Incubate derivatives with liver microsomes and analyze metabolites via UPLC-QTOF-MS to assess metabolic stability .

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